
Flecainide-d4
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Flecainide-d4 is a deuterated form of flecainide, a class Ic antiarrhythmic agent used to manage atrial fibrillation and paroxysmal supraventricular tachycardias. The deuterium atoms in this compound replace hydrogen atoms, which can provide insights into the pharmacokinetics and metabolic pathways of the drug .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Flecainide-d4 involves the incorporation of deuterium atoms into the flecainide molecule. This can be achieved through various methods, including catalytic hydrogen-deuterium exchange reactions. The reaction conditions typically involve the use of deuterium gas (D2) in the presence of a catalyst such as palladium on carbon (Pd/C) under controlled temperature and pressure .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the deuterated compound. The final product is often subjected to rigorous testing to confirm the incorporation of deuterium atoms and to assess its stability and efficacy .
化学反应分析
Types of Reactions: Flecainide-d4 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium hydroxide (NaOH) in aqueous solution.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with altered functional groups.
科学研究应用
Flecainide-D4 is a form of flecainide where four hydrogen atoms are replaced with deuterium, which is a stable, non-radioactive isotope of hydrogen . Flecainide is an antiarrhythmic drug . this compound is primarily used as an internal standard in the quantification of flecainide in biological samples .
Scientific Research Applications
- Quantification in Biological Samples this compound is used as an internal standard in methods developed for rapid quantification of flecainide in human plasma or serum .
- Liquid Chromatography-Time of Flight Mass Spectrometry (LC-TOF-MS) this compound is utilized to quantify flecainide in human plasma and serum using LC-TOF-MS . This method is particularly useful for therapeutic drug monitoring (TDM), especially when analyzing samples from mothers receiving flecainide for fetal tachycardia treatment .
- Method Validation this compound is used to compensate for matrix effects during the analysis, ensuring accuracy and reliability of the measurements . The use of this compound helps in minimizing the impact of ionisation enhancement, and no differences were observed between EDTA plasma, lithium heparin plasma, and serum matrices .
Analytical Assay Development
This compound is used in the development and validation of analytical assays for quantifying flecainide.
- Rapid Analysis Method: A rapid method for analyzing flecainide has been developed using this compound as an internal standard. This method involves a simple deproteination step with zinc sulphate and methanol, followed by rapid gradient elution . The total analysis time is approximately 1.2 minutes (72 seconds) .
- **Precision and Accuracy:**Assays utilizing this compound exhibit high precision and accuracy. Between- and within-assay precision are typically less than 4.6%, with accuracy ranging from 94.8% to 110.0% .
- Stability: Flecainide is stable in plasma under various tested conditions, and prepared samples remain stable when stored on the autosampler for 48 hours at 10 °C .
作用机制
Flecainide-d4 exerts its effects by blocking fast inward sodium channels and slowly unbinding during diastole, which prolongs the refractory period of the heart. This blockade also shortens the duration of action potentials through the Purkinje fibers. Additionally, this compound prevents delayed rectifier potassium channels from opening, thereby lengthening the action potential through ventricular and atrial muscle fibers. It also blocks ryanodine receptor opening, reducing calcium release from the sarcoplasmic reticulum, which reduces depolarization of cells .
相似化合物的比较
Encainide: Another class Ic antiarrhythmic agent with similar sodium channel blocking properties.
Propafenone: A class Ic antiarrhythmic agent that also blocks sodium channels but has additional beta-blocking activity.
Dronedarone: A class III antiarrhythmic agent used for rhythm control in atrial fibrillation
Uniqueness of Flecainide-d4: this compound is unique due to its deuterated nature, which provides enhanced stability and allows for detailed pharmacokinetic studies. The incorporation of deuterium atoms can lead to differences in metabolic pathways and reduced formation of toxic metabolites compared to non-deuterated flecainide .
生物活性
Flecainide-d4 is a deuterated form of the antiarrhythmic drug flecainide, primarily used for the treatment of atrial fibrillation and other cardiac arrhythmias. This article explores its biological activity, pharmacodynamics, case studies, and relevant research findings, providing a comprehensive overview of the compound's effects on biological systems.
This compound functions primarily as a sodium channel blocker . It inhibits fast sodium currents in cardiac tissues in a concentration-dependent manner, effectively raising the threshold for depolarization. This action results in slowed conduction through the atria, ventricles, and His-Purkinje system, which is crucial in correcting arrhythmias. Additionally, this compound also affects potassium channels, contributing to its antiarrhythmic properties by prolonging the action potential duration (APD) in ventricular and atrial muscle fibers while shortening it in Purkinje fibers .
Pharmacokinetics and Metabolism
This compound is utilized in metabolic studies to understand the pharmacokinetic pathways of flecainide in biological systems. The compound's deuterated nature allows for precise tracking in metabolic studies, enhancing our understanding of its pharmacological profile .
Clinical Efficacy
Numerous studies have demonstrated flecainide's efficacy in treating various arrhythmias:
- Atrial Fibrillation Management : A retrospective review involving 169 patients indicated that flecainide significantly reduced or abolished arrhythmia episodes in 73% of cases, with a common dosage of 200 mg/day .
- Acute Conversion : In a clinical trial with 22 patients, a single oral dose of 300 mg resulted in an 91% conversion rate within 8 hours .
Case Reports
- Flecainide-associated Pneumonitis : A case report described a patient who developed pneumonitis after starting flecainide therapy. The patient's symptoms improved significantly after discontinuation of the drug and initiation of corticosteroid treatment .
- Flecainide Toxicity : Another case highlighted the management of a patient who overdosed on flecainide. Treatment included intravenous sodium bicarbonate and lipid emulsion therapy, which successfully restored normal sinus rhythm following cardiac arrest due to ventricular tachycardia .
Biological Effects and Safety Profile
This compound's interaction with ion channels raises concerns regarding potential cardiac toxicity, particularly when combined with other medications. Notably, interactions with antiviral drugs can increase the risk of ventricular arrhythmias if not monitored closely. The compound's narrow therapeutic index necessitates careful management to avoid adverse effects.
Data Summary Table
Study/Case Report | Population Size | Dosage/Method | Outcome |
---|---|---|---|
Capucci et al | 22 patients | Single oral dose (300 mg) | 91% conversion rate within 8 hours |
Donovan et al | 51 patients | IV (2 mg/kg-max 150 mg) | 57% conversion rate within 1 hour |
Flecainide-associated Pneumonitis | 1 patient | Discontinuation & corticosteroids | Significant symptom improvement |
Flecainide Toxicity Case | 1 patient | Sodium bicarbonate & lipid emulsion | Restoration of normal sinus rhythm after cardiac arrest |
属性
分子式 |
C17H20F6N2O3 |
---|---|
分子量 |
418.37 g/mol |
IUPAC 名称 |
2,5-bis(1,1-dideuterio-2,2,2-trifluoroethoxy)-N-(piperidin-2-ylmethyl)benzamide |
InChI |
InChI=1S/C17H20F6N2O3/c18-16(19,20)9-27-12-4-5-14(28-10-17(21,22)23)13(7-12)15(26)25-8-11-3-1-2-6-24-11/h4-5,7,11,24H,1-3,6,8-10H2,(H,25,26)/i9D2,10D2 |
InChI 键 |
DJBNUMBKLMJRSA-YQUBHJMPSA-N |
手性 SMILES |
[2H]C([2H])(C(F)(F)F)OC1=CC(=C(C=C1)OC([2H])([2H])C(F)(F)F)C(=O)NCC2CCCCN2 |
规范 SMILES |
C1CCNC(C1)CNC(=O)C2=C(C=CC(=C2)OCC(F)(F)F)OCC(F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。